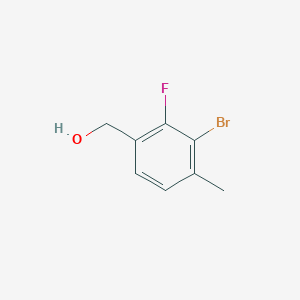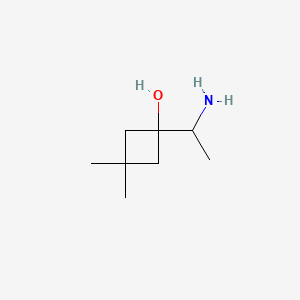
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include ketones, aldehydes, amines, and substituted cyclobutane derivatives.
Scientific Research Applications
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol can be compared to other similar compounds, such as:
1-(1-Aminoethyl)cyclobutan-1-ol: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
3,3-Dimethylcyclobutan-1-ol: Lacks the aminoethyl group, which significantly alters its chemical and biological properties.
1-(1-Aminoethyl)-3,3-dimethylcyclopentanol: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic effects.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-aminoethyl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)8(10)4-7(2,3)5-8/h6,10H,4-5,9H2,1-3H3 |
InChI Key |
KHPOKJOHQKJVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC(C1)(C)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


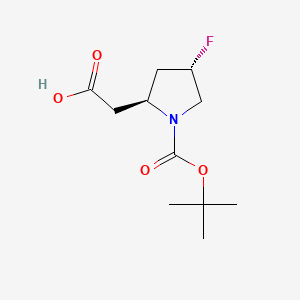

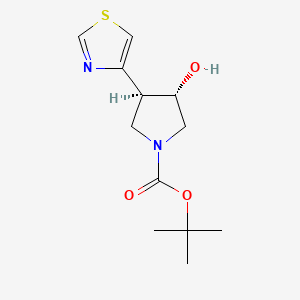
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
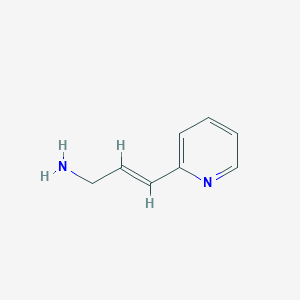


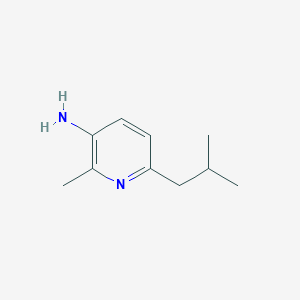
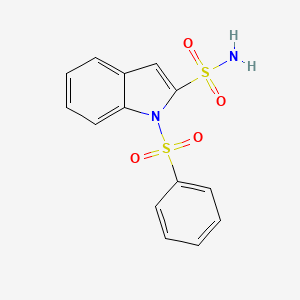
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)

